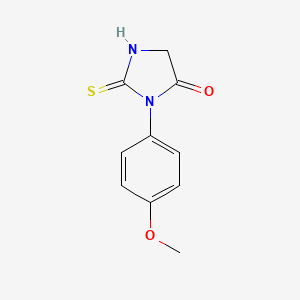

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one

Description

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXIZNWHIOYYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192376 | |

| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-62-1 | |

| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydantoin, 3-(p-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method: Strecker Synthesis

- Reagents: 4-Methoxybenzaldehyde, potassium cyanide (KCN), ammonium chloride (NH4Cl), methanol, water.

- Procedure: Equimolar amounts of KCN and NH4Cl are dissolved in water, then 4-methoxybenzaldehyde in methanol is added under vigorous stirring. The reaction proceeds for about 2 hours at room temperature.

- Workup: The reaction mixture is extracted with toluene, acidified with hydrochloric acid, and refluxed for 8 hours to yield the C-4-methoxyphenylglycine as white crystals.

- Yield: Approximately 70% yield reported.

- Characterization: Melting point 230–232 °C; confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy.

| Parameter | Details |

|---|---|

| Starting material | 4-Methoxybenzaldehyde |

| Reagents | KCN, NH4Cl |

| Solvent | Methanol, water |

| Reaction time | 120 minutes |

| Yield | ~70% |

| Product | C-4-Methoxyphenylglycine |

| Melting point | 230–232 °C |

Source: Adapted from synthesis protocols in

Cyclization to this compound

Method: Reaction of C-4-Methoxyphenylglycine with Phenyl Isothiocyanate

- Reagents: C-4-Methoxyphenylglycine, phenyl isothiocyanate, ethanol/water mixture.

- Procedure: The amino acid derivative is reacted with phenyl isothiocyanate under reflux conditions in ethanol/water (1:1) to promote cyclization forming the imidazolidin-4-one ring with a thioxo group at position 2.

- Reaction conditions: Reflux for several hours (typically 4–8 hours).

- Yield: Yields range from 70% to 80% depending on conditions.

- Purification: Recrystallization from ethanol/water.

- Characterization: Confirmed by IR (notable peaks for NH, C=O, and C=S), 1H-NMR, 13C-NMR, and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting material | C-4-Methoxyphenylglycine |

| Reagents | Phenyl isothiocyanate |

| Solvent | Ethanol/water (1:1) |

| Reaction time | 4–8 hours |

| Yield | 70–80% |

| Product | This compound |

| Melting point | ~198–199 °C (varies by source) |

Source: Based on detailed synthetic routes in

Alternative Preparation via Thiourea Derivatives and Microwave Irradiation

- Method: Synthesis of substituted thioureas by reaction of appropriate amines with ammonium thiocyanate under reflux, followed by condensation with benzil or related diketones under microwave irradiation (350 W, 20 min).

- Advantages: Rapid synthesis, good yields, and environmentally friendly due to reduced reaction times.

- Application: This method has been used to prepare various 2-thioxoimidazolidin-4-one derivatives, including those with 4-methoxyphenyl substituents.

- Characterization: Products confirmed by melting point, TLC, FT-IR, MS, and NMR.

| Parameter | Details |

|---|---|

| Starting material | Appropriate amine, ammonium thiocyanate |

| Reaction conditions | Reflux for 45 min (thiourea formation), microwave irradiation for cyclization |

| Microwave power | 350 W |

| Reaction time | 20 min (microwave step) |

| Yield | Moderate to good (varies) |

| Product | This compound derivatives |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Strecker synthesis + cyclization | 4-Methoxybenzaldehyde, KCN, NH4Cl, phenyl isothiocyanate | Stirring 2h + reflux 4–8h | 70–80 | Classical, well-established route |

| Thiourea intermediate + microwave | Amine, ammonium thiocyanate, benzil | Reflux 45 min + microwave 20 min | Moderate to good | Rapid synthesis, microwave-assisted |

| Direct condensation (reported) | Amino acid derivatives + isothiocyanates | Reflux in ethanol/water | 70–80 | Confirmed by multiple spectroscopic methods |

Research Findings and Characterization

- The synthesized this compound exhibits characteristic IR absorption bands for NH (~3236 cm⁻¹), C=O (~1715 cm⁻¹), and C=S groups.

- 1H-NMR spectra show signals corresponding to aromatic protons, methoxy group (singlet ~3.7 ppm), and NH protons.

- 13C-NMR confirms the presence of carbonyl and thiocarbonyl carbons.

- Mass spectrometry confirms molecular ion peaks consistent with molecular weight (~262 g/mol).

- These compounds have been studied for biological activities such as antimicrobial, anticonvulsant, and anticancer properties, indicating the importance of efficient synthetic methods.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in enzymes, affecting their activity.

Comparaison Avec Des Composés Similaires

Key Findings :

- The 4-methoxy group in C6 enhances solubility and antibacterial efficacy compared to non-polar substituents (e.g., phenyl) .

- Halogenated derivatives (e.g., C5) exhibit stronger biofilm inhibition due to increased membrane permeability .

- Hydroxy-substituted analogues form metal complexes with enhanced cytotoxicity .

Substituent Variations at Position 5

Key Findings :

- Arylidene substituents at position 5 (e.g., pyrazolylmethylene) improve thermal stability and enzyme inhibitory activity .

- Chlorinated benzylidene groups increase molecular weight and lipophilicity, favoring target binding in enzyme assays .

Modifications at Position 1

Activité Biologique

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. The resulting product can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity. For instance, the compound has been synthesized with high yields and characterized by its melting point and spectral data, confirming the presence of the thioxo group and methoxy substituent .

Antibacterial and Antifungal Activities

Research indicates that derivatives of 2-thioxoimidazolidin-4-one exhibit notable antibacterial and antifungal properties. In a study evaluating various compounds, it was found that this compound demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as a therapeutic agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 10 | Similar to Penicillin |

| Escherichia coli | 15 | Similar to Ampicillin |

| Candida albicans | 20 | Lower than Ketoconazole |

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, when tested on mouse mammary adenocarcinoma (AMN3) cells, it demonstrated a significant inhibition rate of cell growth. At concentrations of 6.25 µg/mL and 12.5 µg/mL, the compound achieved inhibition rates of approximately 43.82% and 46.90%, respectively .

Table 2: Cytotoxic Effects on AMN3 Cell Line

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 6.25 | 43.82 |

| 12.5 | 46.90 |

| 25 | 47.59 |

| 50 | 46.17 |

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in target organisms. The compound may induce apoptosis in cancer cells by activating pathways involved in cell cycle regulation and DNA damage response . Additionally, its antibacterial mechanism appears to involve interference with bacterial cell wall synthesis and function.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methoxy group at the para position significantly enhances the biological activity of the compound compared to its analogs without this substitution . This modification likely influences both the lipophilicity and electronic properties of the molecule, facilitating better interaction with biological targets.

Case Studies

- Antibacterial Evaluation : A study highlighted that compounds similar to this compound were effective against resistant strains of bacteria, showcasing their potential in treating infections caused by multi-drug resistant organisms .

- Anticancer Research : Another investigation focused on the effects of this compound on prostate cancer cell lines, revealing selective cytotoxicity that could be exploited for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, and what analytical techniques validate its structure?

- Methodological Answer : The compound is synthesized via condensation reactions between 4-methoxyphenyl isothiocyanate and α-amino acid esters under mild conditions. For example, coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to promote ester formation . Characterization involves:

- IR spectroscopy : To confirm the presence of thioxo (C=S) stretches (~1200–1250 cm⁻¹) and carbonyl (C=O) groups (~1700 cm⁻¹) .

- NMR spectroscopy : H-NMR peaks for the methoxy group (~3.8 ppm) and aromatic protons (6.8–7.5 ppm) are critical for structural validation .

- Elemental analysis : Matches calculated vs. experimental C, H, N, and S percentages to confirm purity .

Q. Which transition metals form stable complexes with this compound, and how are these complexes characterized?

- Methodological Answer : Cr(III), Mn(II), Fe(II), Zn(II), Cu(II), Pd(II), and Pt(IV) complexes have been reported. Key characterization steps include:

- Molar conductivity : To determine electrolytic nature (e.g., 1:2 or 1:1 metal-ligand ratios) .

- Electronic spectroscopy : d-d transitions in visible spectra (e.g., Cr(III) complexes at ~550 nm) .

- Magnetic susceptibility : To confirm high-spin vs. low-spin configurations (e.g., Mn(II) with µeff ~5.9 BM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for derivatives of this compound across studies?

- Methodological Answer : Contradictions often arise from substituent effects or assay conditions. To address this:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with hydroxy groups) and test against standardized bioassays (e.g., herbicidal activity on Echinochloa crus-galli) .

- Controlled variables : Maintain consistent pH, solvent systems, and concentration ranges (e.g., 100–1000 µg/mL) to minimize experimental noise .

- Statistical validation : Use ANOVA or multivariate analysis to confirm significance of activity trends .

Q. What crystallographic tools and refinement protocols are recommended for determining the crystal structure of thioxoimidazolidinone derivatives?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Structure solution : Employ SHELXS-97 for phase problem resolution and SHELXL-2018 for refinement .

- Validation : Check R-factors (target < 0.05 for R1), anisotropic displacement parameters, and hydrogen bonding networks using ORTEP-III for visualization .

Q. How do steric and electronic effects of substituents influence the coordination behavior of this compound in metal complexes?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., 4-isopropylbenzylidene) reduce coordination sites, favoring monodentate over bidentate binding .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase ligand acidity, enhancing metal-thione sulfur bond strength. Confirmed via IR shifts (C=S stretch → 1250 → 1280 cm⁻¹ upon coordination) .

- DFT calculations : Use Gaussian09 to model charge distribution and predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.